Chemical structure and molecular weight of N-tert-butyl-4-nitroaniline
Chemical structure and molecular weight of N-tert-butyl-4-nitroaniline
CAS: 4138-38-9 | Formula: C₁₀H₁₄N₂O₂ | MW: 194.23 g/mol [1]
Executive Summary
N-tert-butyl-4-nitroaniline is a specialized secondary amine intermediate used primarily in the synthesis of functionalized phenylenediamines, azo dyes, and pharmaceutical precursors. Characterized by the presence of a bulky tert-butyl group on the amine nitrogen, this compound exhibits distinct steric and electronic properties compared to its parent compound, 4-nitroaniline. This guide provides a comprehensive technical analysis, focusing on its physicochemical properties, validated synthesis via Nucleophilic Aromatic Substitution (S_NAr), and spectroscopic characterization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | N-tert-butyl-4-nitroaniline |
| CAS Registry Number | 4138-38-9 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | ~114 °C (387 K) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water |
| SMILES | CC(C)(C)NC1=CC=C(C=C1)[O-] |
Structural Analysis
The molecule consists of a p-nitrophenyl core substituted at the nitrogen with a tert-butyl group. The nitro group (
Synthetic Protocol: Nucleophilic Aromatic Substitution (S_NAr)
The most robust and high-purity synthesis of N-tert-butyl-4-nitroaniline avoids direct alkylation of 4-nitroaniline, which often leads to poly-alkylation or low yields due to the deactivated amine. Instead, a Nucleophilic Aromatic Substitution (S_NAr) using 1-fluoro-4-nitrobenzene is the preferred route.
Reaction Mechanism
The reaction proceeds via the addition-elimination mechanism. The amine (nucleophile) attacks the ipso-carbon of the 1-fluoro-4-nitrobenzene, forming a resonance-stabilized Meisenheimer complex. The fluoride ion, being an excellent leaving group in S_NAr due to the high electronegativity of fluorine stabilizing the transition state, is then eliminated to restore aromaticity.
Figure 1: S_NAr reaction pathway for the synthesis of N-tert-butyl-4-nitroaniline.
Detailed Experimental Procedure
Reagents:
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1-Fluoro-4-nitrobenzene (1.0 equiv)
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tert-Butylamine (2.5 equiv) — Excess acts as base to scavenge HF
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Dimethyl sulfoxide (DMSO) or DMF (Solvent)
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Potassium Carbonate (K₂CO₃) (1.2 equiv) — Optional auxiliary base
Step-by-Step Protocol:
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Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]
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Dissolution: Dissolve 1-fluoro-4-nitrobenzene (e.g., 1.41 g, 10 mmol) in anhydrous DMSO (10 mL).
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Addition: Add tert-butylamine (2.6 mL, 25 mmol) slowly to the stirring solution. If using K₂CO₃, add it prior to the amine.
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Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a new yellow spot (Rf ~0.4) should appear.[3][4]
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into crushed ice (100 g) with vigorous stirring. The product typically precipitates as a yellow solid.
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Filter the solid using a Büchner funnel.
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Wash the filter cake copiously with water to remove DMSO and residual salts.
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-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture. Alternatively, purify via silica gel flash chromatography if high purity is required.
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Drying: Dry the crystals under high vacuum at 40 °C for 12 hours.
Yield Expectation: 85–95%.
Spectroscopic Characterization (Self-Validating Data)
To verify the identity of the synthesized compound, researchers should look for the following diagnostic signals.
¹H NMR (CDCl₃, 400 MHz)
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δ 8.05 ppm (d, J = 9.0 Hz, 2H): Protons ortho to the nitro group. Deshielded significantly by the electron-withdrawing effect.
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δ 6.55 ppm (d, J = 9.0 Hz, 2H): Protons ortho to the amine. Shielded by the electron-donating nitrogen lone pair.
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δ 4.50–5.00 ppm (br s, 1H): N-H proton. The chemical shift varies with concentration and solvent but is typically broad.
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δ 1.45 ppm (s, 9H): tert-Butyl group. A sharp, intense singlet integrating to 9 protons. This is the key diagnostic peak confirming N-alkylation.
IR Spectroscopy (KBr Pellet)
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3350–3400 cm⁻¹: N-H stretching (secondary amine).
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2960–2980 cm⁻¹: C-H stretching (aliphatic tert-butyl).
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1500 & 1330 cm⁻¹: N-O asymmetric and symmetric stretching (Nitro group).
Applications in Drug Development & Synthesis
N-tert-butyl-4-nitroaniline serves as a "masked" diamine. The tert-butyl group acts as a robust protecting group or a permanent steric modifier depending on the target application.
Figure 2: Downstream synthetic utility of N-tert-butyl-4-nitroaniline.
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Antioxidant Precursors: Reduction of the nitro group yields N-tert-butyl-p-phenylenediamine, a potent antioxidant and antiozonant used in industrial rubber and polymer stabilization.
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Pharmaceutical Intermediates: The tert-butyl group improves lipophilicity (LogP), a critical parameter in drug design for membrane permeability. It is often used to modulate the metabolic stability of amine-containing drugs.
Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).
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Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) upon prolonged exposure.
Handling Protocols:
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PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.
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Ventilation: Always handle inside a fume hood to avoid inhalation of dust or vapors.
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Spill Response: Contain with sand or vermiculite. Do not rinse into drains; nitroanilines are toxic to aquatic life.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80573, 4-tert-Butyl-2-nitroaniline (and isomers). Retrieved from . (Note: Used for physicochemical property verification of the isomer family).
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Chemical Synthesis Database. N-butyl-4-nitroaniline Molecular Weight and Properties. Retrieved from .
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Sigma-Aldrich. Safety Data Sheet for Nitroaniline Derivatives. Retrieved from .
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Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Retrieved from .
